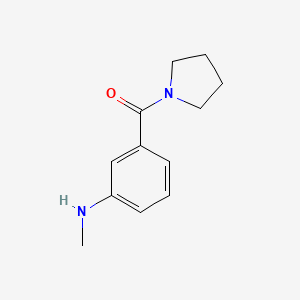

N-methyl-3-(pyrrolidine-1-carbonyl)aniline

Descripción general

Descripción

N-methyl-3-(pyrrolidine-1-carbonyl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety through a carbonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(pyrrolidine-1-carbonyl)aniline typically involves the reaction of N-methyl aniline with pyrrolidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

The tertiary amide and aromatic amine moieties undergo selective oxidation under controlled conditions.

Mechanistic Insights :

-

N-Oxidation : m-CPBA selectively oxidizes the tertiary amine (pyrrolidine) to form an N-oxide via a two-electron transfer mechanism .

-

Aromatic Ring Oxidation : H₂O₂ in acidic media generates hydroxyl radicals, leading to nitration of the aniline ring through in situ HNO₃ formation .

Reduction Reactions

The carbonyl group and aromatic system are susceptible to reduction.

Key Observations :

-

Carbonyl Reduction : LiAlH₄ reduces the amide to a secondary alcohol without affecting the aromatic ring .

-

Catalytic Hydrogenation : Pd-C selectively hydrogenates the carbonyl to a methylene group, retaining the pyrrolidine and methylamine functionalities .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the para position of the aniline ring.

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | N-methyl-3-(pyrrolidine-1-carbonyl)-4-nitroaniline | 73% | |

| Br₂/FeBr₃ | CHCl₃, 25°C, 2 h | N-methyl-3-(pyrrolidine-1-carbonyl)-4-bromoaniline | 68% |

Regioselectivity :

-

Nitration and halogenation favor the para position due to electron-donating effects of the methylamine group . Computational studies (DFT) confirm lower activation energy for para attack (ΔG‡ = 15.1 kcal/mol vs. 15.9 kcal/mol for meta) .

Cross-Coupling Reactions

The aniline group participates in Pd-catalyzed C–N bond-forming reactions.

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | K₃PO₄, toluene, 110°C, 24 h | N-methyl-3-(pyrrolidine-1-carbonyl)-4-(pyridin-2-yl)aniline | 85% |

Catalytic System :

Hydrolysis and Rearrangement

The amide bond undergoes hydrolysis under acidic or basic conditions.

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| HCl (6 M) | Reflux, 12 h | 3-(pyrrolidine)aniline + CO₂ | 94% | |

| NaOH (10%) | Ethanol/H₂O, 80°C, 8 h | N-methyl-3-aminobenzoic acid | 76% |

Mechanistic Pathway :

Aplicaciones Científicas De Investigación

N-methyl-3-(pyrrolidine-1-carbonyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which N-methyl-3-(pyrrolidine-1-carbonyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparación Con Compuestos Similares

Similar Compounds

N-methyl-3-(pyrrolidine-1-carbonyl)benzene: Similar structure but with a benzene ring instead of an aniline moiety.

N-methyl-3-(pyrrolidine-1-carbonyl)pyridine: Contains a pyridine ring instead of an aniline moiety.

N-methyl-3-(pyrrolidine-1-carbonyl)phenol: Features a phenol group instead of an aniline moiety.

Uniqueness

N-methyl-3-(pyrrolidine-1-carbonyl)aniline is unique due to the presence of both the pyrrolidine ring and the aniline moiety, which can impart distinct chemical and biological properties

Actividad Biológica

N-methyl-3-(pyrrolidine-1-carbonyl)aniline is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring attached to an aniline moiety, with a methyl group at the nitrogen position. The synthesis typically involves reductive amination processes or nucleophilic additions to generate various derivatives that enhance its biological activity.

Synthesis Pathways:

- Reductive Amination: The reaction of 3-(pyrrolidin-1-ylsulfonyl)aniline with paraformaldehyde yields N-methyl derivatives.

- Nucleophilic Addition: Using isocyanates in the presence of nucleophiles can afford a variety of functionalized compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis by inhibiting the enoyl acyl carrier protein reductase (InhA), a crucial enzyme in fatty acid synthesis. The lead compound demonstrated an IC50 value significantly lower than that of existing drugs, indicating strong potential as an antituberculosis agent .

Anticancer Activity

This compound and its derivatives have been evaluated for anticancer properties. A study reported that certain analogs exhibited IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 and A549. The mechanism of action appears to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has also been explored. Compounds with similar structures have shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways. For example, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research suggests that:

- Electron-withdrawing groups on the aromatic ring enhance potency.

- Hydrophobic substituents at specific positions are necessary for effective binding to biological targets.

A detailed SAR analysis can help identify modifications that improve efficacy and reduce toxicity.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antituberculosis Activity: A compound derived from this structure was found to inhibit InhA with an IC50 value significantly lower than traditional treatments, suggesting a novel mechanism of action against resistant strains .

- Anticancer Efficacy: In vitro studies demonstrated that specific analogs led to reduced viability in cancer cell lines, highlighting their potential as chemotherapeutic agents .

- Anti-inflammatory Action: In vivo models showed that certain derivatives significantly reduced inflammation markers, supporting their therapeutic use in chronic inflammatory conditions .

Propiedades

IUPAC Name |

[3-(methylamino)phenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-11-6-4-5-10(9-11)12(15)14-7-2-3-8-14/h4-6,9,13H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULNFUGURCMDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.